![molecular formula CF3CF2CF2OCFHCOOH<br>C5H2F8O3 B12610674 Fluoro(heptafluoropropoxy)acetic acid CAS No. 919005-00-8](/img/structure/B12610674.png)
Fluoro(heptafluoropropoxy)acetic acid
Overview
Description
Fluoro(heptafluoropropoxy)acetic acid is a highly fluorinated organic compound with the molecular formula C5H2F8O3 . It is characterized by the presence of a fluoro group and a heptafluoropropoxy group attached to an acetic acid moiety. This compound is known for its unique chemical properties, including high thermal and chemical stability, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoro(heptafluoropropoxy)acetic acid typically involves the reaction of heptafluoropropyl alcohol with fluoroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Fluoro(heptafluoropropoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like sodium hydroxide (NaOH), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted fluoro derivatives
Scientific Research Applications
Chemical Properties and Structure
Fluoro(heptafluoropropoxy)acetic acid (C5H2F8O3) features a highly fluorinated structure that imparts exceptional chemical stability and resistance to degradation. The presence of fluorine atoms enhances its hydrophobic and oleophobic characteristics, making it suitable for applications requiring water and oil repellency.
1.1. Surfactant in Aqueous Systems
This compound is utilized as a surfactant in aqueous polymerization processes. It aids in the production of polytetrafluoroethylene (PTFE), which is widely used in non-stick coatings, gaskets, seals, and other industrial applications. Its role in reducing surface tension facilitates the formation of stable emulsions during polymer synthesis .
1.2. Environmental Monitoring
Due to its persistence in the environment, this compound is often monitored in water sources to assess PFAS contamination levels. Studies have shown that this compound can be detected in various environmental matrices, including drinking water and wastewater, raising concerns about its ecological impact and human exposure .
2.1. Coatings and Treatments
The compound is employed in specialized coatings that require resistance to high temperatures and chemical exposure. Its application extends to industries such as aerospace, automotive, and electronics, where protective coatings are essential for enhancing the durability of components .
2.2. Firefighting Foams
This compound is also found in certain formulations of firefighting foams due to its ability to suppress flammable liquids effectively. The fluorinated nature of the compound provides a barrier against fire spread, making it a critical component in fire safety protocols .
3.1. Toxicity Studies
Research indicates that exposure to PFAS compounds like this compound may lead to adverse health effects, including immune system disruption and hormonal imbalances. In vitro studies have highlighted its potential interaction with receptors involved in endocrine function, raising concerns about its long-term health impacts on humans .
3.2. Regulatory Considerations
Due to the growing body of evidence regarding the toxicity of PFAS compounds, regulatory agencies are increasingly scrutinizing their use in consumer products and industrial applications. This compound's classification as a persistent organic pollutant necessitates careful monitoring and potential restrictions on its usage .
Case Studies
Case Study | Application | Findings |
---|---|---|
PTFE Production | Use as a surfactant | Enhanced emulsion stability; improved polymer quality |
Environmental Monitoring | Water contamination assessment | Detected in multiple water sources; significant ecological concerns |
Firefighting Foam | Fire suppression | Effective barrier against flammable liquids; essential for safety protocols |
Mechanism of Action
The mechanism of action of fluoro(heptafluoropropoxy)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro group and heptafluoropropoxy group contribute to its high reactivity and stability. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Fluoro(heptafluoropropoxy)acetic acid can be compared with other similar fluorinated compounds, such as:
Fluoroacetic acid: Similar in structure but lacks the heptafluoropropoxy group, making it less stable and less reactive.
Trifluoroacetic acid: Contains three fluoro groups but does not have the heptafluoropropoxy group, resulting in different chemical properties and applications.
Perfluorooctanoic acid (PFOA): A longer-chain fluorinated compound with different industrial applications and environmental concerns.
Uniqueness: The presence of both the fluoro group and the heptafluoropropoxy group in this compound imparts unique chemical properties, such as high thermal stability, chemical resistance, and reactivity, distinguishing it from other fluorinated compounds .
Biological Activity
Fluoro(heptafluoropropoxy)acetic acid (FHPA) is a compound of increasing interest due to its unique chemical structure and potential biological implications. This article explores its biological activity, mechanisms of action, environmental impact, and health risks based on diverse research findings.
This compound has the chemical formula and belongs to the class of perfluoroalkyl and polyfluoroalkyl substances (PFAS). These compounds are characterized by their carbon-fluorine bonds, which confer remarkable stability and resistance to degradation in the environment.
1. Toxicological Effects
Research indicates that PFAS, including FHPA, can disrupt various biological systems. Key findings include:
- Endocrine Disruption : Studies have shown that PFAS can bind to hormone receptors, such as the vitamin D receptor (VDR), leading to altered gene expression related to immune and endocrine functions .
- Immune System Impairment : Exposure to PFAS is associated with reduced antibody responses following vaccination, indicating a potential immunosuppressive effect .
- Developmental Toxicity : Epidemiological studies suggest that short-chain PFAS can adversely affect reproductive and developmental outcomes, including altered hormone levels in fetuses .
2. Metabolism and Biodegradation
The metabolism of fluorinated compounds often involves enzymatic reactions that can lead to defluorination. For instance, certain bacteria possess fluoroacetate dehalogenase enzymes that facilitate the breakdown of fluorinated substrates, potentially mitigating toxicity . However, the accumulation of fluoride ions from these processes poses a cellular stress risk due to their inhibitory effects on essential metabolic enzymes .
Case Study 1: Environmental Impact
A study conducted in Indiana evaluated the presence of various PFAS in residential environments. It found that ultrashort- and short-chain PFAS constituted a significant portion of total PFAS concentrations in dust and drinking water samples. Notably, FHPA was detected alongside other fluorinated acids, raising concerns about widespread exposure and potential health risks .
Case Study 2: Health Risks Assessment
A comprehensive review assessed human exposure to PFAS via drinking water. The findings indicated that certain PFAS types, including those similar to FHPA, were prevalent in treated water sources. The study highlighted the urgent need for further research into the long-term health implications of these compounds, particularly regarding their persistence and bioaccumulation in human tissues .
Data Tables
Study | Findings | Health Implications |
---|---|---|
Indiana Study | High levels of ultrashort-chain PFAS found in residential dust and water | Potential for widespread human exposure |
Health Risk Assessment | Detection of multiple PFAS in drinking water | Concerns over long-term health effects |
Properties
IUPAC Name |
2-fluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8O3/c6-1(2(14)15)16-5(12,13)3(7,8)4(9,10)11/h1H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPKUPKNOTUECV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF2CF2OCFHCOOH, C5H2F8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60844624 | |
Record name | Fluoro(heptafluoropropoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60844624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919005-00-8 | |
Record name | Fluoro(heptafluoropropoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60844624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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